2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde

Lipophilicity Drug-likeness SAR exploration

Traditional SAR exploration requires multiple building blocks and protection strategies. This compound provides three orthogonal reactive centers-pyrazole C4-Br, thiazole C4-Cl, and C5-formyl-enabling sequential Pd-catalyzed cross-coupling without protecting-group manipulations, reducing a 5-step synthesis to 2-3 steps. The 10-100× rate differential between Br and Cl sites ensures chemoselective derivatization. Suitable for fragment-based screening and kinase inhibitor programs.

Molecular Formula C7H3BrClN3OS
Molecular Weight 292.54 g/mol
Cat. No. B13313995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
Molecular FormulaC7H3BrClN3OS
Molecular Weight292.54 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C2=NC(=C(S2)C=O)Cl)Br
InChIInChI=1S/C7H3BrClN3OS/c8-4-1-10-12(2-4)7-11-6(9)5(3-13)14-7/h1-3H
InChIKeyKUGIMDHNVXQHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde Procurement-Grade Profile: Core Identity, Physicochemical Identity, and Differentiation Rationale


2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde (CAS 1505213-51-3; molecular formula C₇H₃BrClN₃OS; exact mass 290.89 Da) is a polyhalogenated heterocyclic building block belonging to the pyrazole-thiazole carbaldehyde family. Its architecture integrates three synthetically orthogonal reactive centers—a pyrazole C4–Br bond, a thiazole C4–Cl bond, and a C5 formyl group—within a single compact framework (molecular weight 292.54 g mol⁻¹) . The compound's computed logP of 2.56 and topological polar surface area (tPSA) of 47.8 Ų place it in a differentiated physicochemical space relative to its closest non-brominated and dimethyl–brominated analogs [1], making it a strategically relevant intermediate for medicinal chemistry campaigns that require selective, sequential derivatization.

Why 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde Cannot Be Interchanged with In-Class Analogs


Pyrazole-thiazole carbaldehydes that differ solely in the C4 halogen of the pyrazole ring, the C4 substituent of the thiazole, or the presence of additional methyl groups occupy measurably different physicochemical and reactivity spaces. The target compound's C4–Br bond on the pyrazole ring provides a distinct oxidative addition reactivity for palladium-catalyzed cross-coupling relative to the C4–Cl analog, while its C4–Cl on the thiazole retains a second orthogonal coupling site [1]. In contrast, the dimethyl-bromo analog (CAS 1538431-57-0) adds steric hindrance that alters conformational preferences and coupling kinetics, and the non-halogenated methyl analog (CAS 1518185-10-8) lacks the heavy-atom handle for Buchwald–Hartwig or Suzuki coupling altogether [2]. These differences cannot be compensated for by simply adjusting reaction stoichiometry; they mandate compound-specific procurement when a defined synthetic sequence or structure–activity relationship (SAR) exploration is required [3].

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde vs. Closest Analogs


Computed Lipophilicity (logP) Differentiation Relative to Non-Halogenated and Dimethyl–Bromo Analogs

The target compound's computed logP (XLogP3-AA = 2.56) is 0.16 log units higher than that of the non-halogenated methyl analog 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (logP = 2.4), representing a ~1.4-fold increase in calculated lipophilicity. It is 0.94 log units lower than the dimethyl–bromo analog 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde (logP = 3.5), corresponding to an ~8.7-fold decrease in predicted lipophilicity [1]. This intermediate logP value places the target compound in a favorable window for oral bioavailability prediction, avoiding the excessively high lipophilicity associated with the dimethyl–bromo congener.

Lipophilicity Drug-likeness SAR exploration

Topological Polar Surface Area (tPSA) Differentiation vs. Methyl Analog

The target compound exhibits a computed topological polar surface area (tPSA) of 47.8 Ų, which is 28.2 Ų lower than that of the methyl analog 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (tPSA = 76 Ų) [1]. This represents a ~37% reduction in polar surface area. The lower tPSA of the bromo-substituted compound predicts improved passive membrane permeability according to Veber's rule (threshold < 140 Ų) and may contribute to enhanced cellular uptake in cell-based assays.

Polar surface area Membrane permeability Oral bioavailability

Synthetic Orthogonality: Dual Halogen Handles for Sequential Pd-Catalyzed Cross-Coupling

The target compound presents two electronically differentiated halogen handles: a C4–Br on the pyrazole ring and a C4–Cl on the thiazole ring. In the Pd-catalyzed cross-coupling literature, C(sp²)–Br bonds undergo oxidative addition approximately 10–100× faster than C(sp²)–Cl bonds under identical conditions, enabling chemoselective sequential functionalization without protecting-group manipulation [1]. The dichloro analog 4-chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde bears two C–Cl bonds of comparable reactivity, precluding chemoselective sequential coupling. The dimethyl–bromo analog (CAS 1538431-57-0) introduces ortho-methyl groups adjacent to the Br, which retard oxidative addition by an estimated factor of 2–5× relative to the unsubstituted bromopyrazole [2].

Cross-coupling Sequential functionalization Medicinal chemistry building block

Hydrogen-Bond Acceptor Count Differentiation vs. Dichloro and Methyl Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, compared to 4 HBA for both the dichloro analog 4-chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde and the methyl analog 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde [1]. The additional HBA arises from the bromo substituent, which can participate in halogen bonding as a Lewis base. This differential HBA count may influence recognition by protein targets that exploit halogen–oxygen or halogen–π interactions in their binding pockets [2].

Hydrogen-bonding capacity Ligand–target interactions Pharmacophore modeling

Validated Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


Sequential Chemoselective Derivatization for Focused Kinase-Inhibitor Library Synthesis

The 10–100× rate differential between the pyrazole C4–Br and thiazole C4–Cl sites [1] enables a two-step sequential Pd-catalyzed cross-coupling strategy. In a typical workflow, the bromide is first coupled with an arylboronic acid (Suzuki) or amine (Buchwald–Hartwig) under mild conditions (e.g., Pd(PPh₃)₄, 60 °C, aqueous Na₂CO₃) without consuming the chloride. After purification, the thiazole C4–Cl is coupled in a second, more forcing reaction (e.g., Pd₂(dba)₃/XPhos, 100 °C). This strategy has been validated for 4-chlorothiazole-5-carbaldehyde scaffolds, where the formyl group remains intact throughout both steps [2]. The orthogonality eliminates the need for protecting-group manipulations, reducing a typical 5-step synthesis to 2–3 steps and improving overall yields by an estimated 2–3-fold relative to routes employing monohalogenated or identically reactive dihalogenated analogs [3]. Procuring the specific Br/Cl combination rather than a dichloro or dimethyl-bromo analog is essential for exploiting this chemoselectivity.

Fragment-Based Lead Discovery and Pharmacophore SAR Exploration

The target compound's intermediate logP (2.56) and lower tPSA (47.8 Ų) relative to the methyl analog [1] position it as a drug-like fragment-sized building block (MW = 292.54 Da, within the Rule-of-Three guidelines for fragment-based screening). Its 5 HBA atoms provide enhanced non-covalent interaction capability versus the 4-HBA comparators [2]. The carbaldehyde group serves as a reversible covalent warhead for aldehyde-directed fragment screening against cysteine or lysine residues, while the bromine atom provides anomalous scattering for X-ray crystallographic fragment soaking experiments [3]. The compound's three differentiated reactive centers allow systematic SAR exploration by varying each position independently, generating a 3D matrix of analogs from a single core. Procurement of the specific bromopyrazole-chlorothiazole combination is required because substitution with a non-halogenated or dimethyl-substituted analog would alter both the binding-mode geometry and the physicochemical profile sufficiently to confound SAR interpretation.

Heterocyclic Dye and Functional Materials Intermediate

4-Chlorothiazole-5-carbaldehydes have been established as key precursors for near-infrared (NIR) absorbing azo dyes, where the thiazole C4–Cl serves as a leaving group for nucleophilic aromatic substitution and the formyl group undergoes Knoevenagel condensation with active methylene compounds to extend conjugation [1]. Specifically, azo dyes derived from 2-amino-4-chloro-5-formylthiazole scaffolds have achieved absorption maxima up to 806 nm in DMSO [2]. The target compound adds a pyrazole C4–Br handle on the 2-position of the thiazole, enabling introduction of an auxiliary chromophore or electron-donating group prior to dye formation. This capability is absent in the parent 4-chlorothiazole-5-carbaldehyde and in the 2-amino analog. The heavier bromine atom also enhances spin–orbit coupling, which can modulate intersystem crossing rates in photofunctional materials. Selecting the bromo-substituted compound over the chloro or methyl analogs is critical for achieving the desired photophysical tuning.

Antitumor Lead Generation via Multicomponent Condensation

The 4-chlorothiazole-5-carbaldehyde scaffold has been validated as a potent precursor for anti-tumor N-heterocycles, with derivatives of this chemotype exhibiting IC₅₀ values as low as 4.12 ± 1.21 µg/mL against HeLa cervical carcinoma cells [1]. The target compound incorporates this validated pharmacophoric core while adding the pyrazole C4–Br substituent, which serves as both a heavy atom for CYP450-mediated metabolic stabilization and a versatile coupling handle. In pyrazolo-thiazole hybrid systems, bromo-substituted pyrazole-thiazole conjugates have demonstrated GI₅₀ values in the low micromolar range against multiple cancer cell lines, with some compounds exhibiting selective toxicity toward cancer cells over pseudo-normal cells (e.g., IC₅₀ = 2.17 ± 0.36 µM against MCF-7 vs. IC₅₀ = 68.23 ± 0.54 µM against HaCaT) [2]. The target compound's unique halogen pattern enables the synthesis of analogs that systematically probe the contribution of each substituent to both potency and selectivity, making it a strategic procurement choice for medicinal chemistry programs targeting kinase or PARP inhibition [3].

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